N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
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Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H17N3O2 and its molecular weight is 343.386. The purity is usually 95%.
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Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and amidation. The furan and pyridine rings are crucial for its biological activity, while the benzamide moiety enhances its pharmacological properties.
Table 1: Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C18H18N4O |
Molecular Weight | 306.36 g/mol |
Solubility | Soluble in DMSO, slightly soluble in water |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown potent activity against various bacterial strains.
Case Study : A study evaluated several pyrrole benzamide derivatives, reporting minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, significantly outperforming controls like ciprofloxacin (MIC = 2 μg/mL) .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has demonstrated that similar compounds can induce apoptosis in cancer cell lines.
Research Findings :
- Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer).
- IC50 Values : Compounds derived from similar structures exhibited IC50 values as low as 0.01 µM against MCF7 cells .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell growth and proliferation.
- Signal Transduction Modulation : It can modulate pathways associated with cancer progression.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar derivatives.
Table 2: Comparison with Similar Compounds
Compound Name | MIC/IC50 Value | Key Features |
---|---|---|
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | MIC = 3.125 μg/mL | Lacks furan ring |
N-(3-hydroxyphenyl)-4-(1H-pyrrol-1-yl)benzamide | IC50 = 0.46 µM | Hydroxy group enhances solubility |
N-(furan-2-yl)methyl)-4-(1H-pyrazol-3-yloxy)benzamide | IC50 = 0.39 µM | Pyrazole ring increases potency |
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(17-5-7-18(8-6-17)24-11-1-2-12-24)23-15-16-9-10-22-19(14-16)20-4-3-13-26-20/h1-14H,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDASMDXMXFCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.